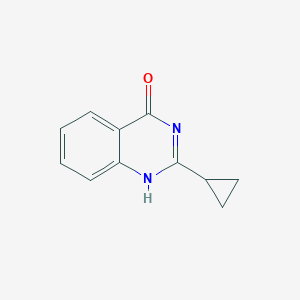

2-cyclopropyl-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-cyclopropyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPNOKUONQBBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-cyclopropyl-1H-quinazolin-4-one chemical structure and properties

Topic: 2-Cyclopropyl-1H-quinazolin-4-one Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclopropyl-1H-quinazolin-4-one (CAS: 459796-19-1) represents a privileged heterocyclic scaffold in medicinal chemistry, merging the pharmacophoric versatility of the quinazolinone core with the unique steric and electronic properties of a cyclopropyl substituent. This moiety is frequently utilized as a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (specifically EGFR and VEGFR) and has emerged as a bioisostere for isopropyl and phenyl groups to modulate lipophilicity and metabolic stability. This guide provides a comprehensive analysis of its structural dynamics, synthetic methodologies, and application in high-affinity ligand design.

Chemical Identity & Physicochemical Properties

The 2-cyclopropyl-quinazolinone system exists in a tautomeric equilibrium, predominantly favoring the lactam (4-oxo) form in the solid state and polar solvents. The introduction of the cyclopropyl ring at the C2 position imparts significant ring strain (~27.5 kcal/mol), influencing both the reactivity of the C2-position and the solubility profile of the molecule compared to its alkyl analogs.

Table 1: Core Physicochemical Data

| Property | Value / Description | Note |

| IUPAC Name | 2-Cyclopropylquinazolin-4(3H)-one | Alternate: 2-cyclopropyl-1H-quinazolin-4-one |

| CAS Number | 459796-19-1 | Verified for the core unsubstituted structure. |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.21 g/mol | |

| Physical State | White to off-white crystalline solid | Typical of fused heterocycles. |

| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water; moderate in CH₂Cl₂. |

| pKa (Predicted) | ~9.5 (NH), ~2.5 (N1 protonation) | Weakly acidic NH; N1 is weakly basic. |

| LogP (Predicted) | 1.8 – 2.1 | Enhanced lipophilicity vs. 2-methyl analog. |

| H-Bond Donors | 1 (NH) | Lactam tautomer. |

| H-Bond Acceptors | 2 (N1, C=O) |

Structural Analysis & Tautomerism

3.1 Lactam-Lactim Tautomerism

The quinazolinone core is subject to lactam-lactim tautomerism. While the lactam (A) form is thermodynamically favored, the lactim (B) form is the reactive species in nucleophilic substitutions (e.g., chlorination with POCl₃ to generate 4-chloroquinazolines).

-

Form A (Lactam): 4(3H)-one.[1][2][3][4] Dominant in crystal structures and polar solvents (DMSO-d₆).

-

Form B (Lactim): 4-hydroxyquinazoline. Accessible under basic conditions or high temperatures.

3.2 The Cyclopropyl Effect

The cyclopropyl group is not merely a steric bulk; it acts as an electron-donating group via hyperconjugation (

-

Increases Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than isopropyl C-H bonds, resisting cytochrome P450 oxidation.

-

Modulates Solubility: The "grease ball" character of the ring improves membrane permeability without the excessive lipophilicity of a phenyl ring.

Synthetic Methodologies

The synthesis of 2-cyclopropyl-1H-quinazolin-4-one typically proceeds via the condensation of anthranilic acid derivatives with cyclopropyl functional equivalents.

Protocol A: The Anthranilamide Route (Recommended)

This route is preferred for its operational simplicity and high yields, avoiding the harsh conditions of Niementowski synthesis.

Reagents: Anthranilamide, Cyclopropanecarbonyl chloride, Pyridine (or Et₃N), NaOH.

Step-by-Step Workflow:

-

Acylation: Dissolve anthranilamide (1.0 eq) in anhydrous THF or DCM. Add pyridine (1.2 eq) followed by dropwise addition of cyclopropanecarbonyl chloride (1.1 eq) at 0°C. Stir at RT for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of anthranilamide. Product is the intermediate diamide (open chain).

-

-

Cyclization: Evaporate solvent. Redissolve the residue in 5% aqueous NaOH (or ethanolic NaOH) and reflux for 1–3 hours.

-

Mechanism: Base-catalyzed intramolecular nucleophilic attack of the amide nitrogen onto the carbonyl, followed by dehydration.

-

-

Isolation: Cool the reaction mixture to RT. Acidify carefully with 1M HCl to pH ~5–6. The product precipitates as a white solid.

-

Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Figure 1: Two-step synthesis via acylation and base-catalyzed cyclodehydration.

Analytical Characterization

To validate the structure, researchers should look for specific NMR signatures. The cyclopropyl protons are highly diagnostic.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

-

δ 12.40 (s, 1H, NH): Broad singlet, exchangeable with D₂O. Indicates lactam form.

-

δ 8.08 (dd, 1H, H-5): Deshielded doublet (peri-position to carbonyl).

-

δ 7.75 (m, 1H, H-7): Aromatic triplet/multiplet.

-

δ 7.58 (d, 1H, H-8): Aromatic doublet.

-

δ 7.45 (m, 1H, H-6): Aromatic triplet/multiplet.

-

δ 1.95 (m, 1H, CH-cyclopropyl): Methine proton, coupling with methylene protons.

-

δ 0.90 – 1.10 (m, 4H, CH₂-cyclopropyl): Characteristic high-field multiplets (2x CH₂).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: m/z 187.1

-

Fragmentation: Loss of cyclopropyl radical or ring opening may be observed in EI-MS.

Biological Applications & Medicinal Chemistry

6.1 Kinase Inhibition (EGFR/VEGFR)

The 2-cyclopropyl-quinazolinone scaffold serves as a bioisostere for the 2-methyl or 2-phenyl quinazolinone cores found in drugs like Gefitinib or Vandetanib .

-

Mechanism: The scaffold binds to the ATP-binding pocket of the kinase. The N1 and N3/O4 atoms function as a key hinge-binding motif, accepting and donating hydrogen bonds to the backbone residues (e.g., Met793 in EGFR).

-

Advantage: The cyclopropyl group fills the hydrophobic pocket near the gatekeeper residue without incurring the steric clash of larger alkyl groups, potentially overcoming resistance mutations.

6.2 GPCR Modulation

Derivatives of this core have been explored as antagonists for PARP (Poly ADP-ribose polymerase) and TRPV1 receptors. The rigid quinazolinone core orients substituents in precise vectors for receptor interaction.

Visualization: Pharmacophore Mapping

Figure 2: Pharmacophoric features of the 2-cyclopropyl-quinazolinone scaffold.

References

-

Chemical Identity & CAS Verification

- Source: Advanced ChemBlocks & Key Organics verified catalog d

-

Link: (Search CAS: 459796-19-1)

-

Synthetic Methodology (Anthranilamide Route)

- Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones.

- Source:Molecules (MDPI), 2023.

-

Link:[Link]

-

Biological Activity (EGFR/Kinase)

- Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

- Source:Molecules (MDPI), 2025.

-

Link:[Link]

-

Cyclopropyl Bioisosterism

- Title: Pharmaceutical applications of cyclopropyl containing scaffolds.

- Source:ResearchG

-

Link:[Link]

Sources

The 2-Cyclopropyl Quinazolinone Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-cyclopropyl quinazolinone scaffolds .

Executive Summary

The 2-cyclopropyl-4(3H)-quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, distinguished by the unique physicochemical properties of the cyclopropyl moiety. Unlike flexible alkyl chains (methyl, ethyl, isopropyl), the cyclopropyl group provides a rigid, electron-donating, and lipophilic anchor that often enhances binding affinity within hydrophobic pockets of enzymes such as EGFR (Epidermal Growth Factor Receptor) and Tubulin .

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological validation of this scaffold, specifically focusing on its application as a potent anticancer agent and its emerging role in antiviral therapeutics.

The Pharmacophore: Why 2-Cyclopropyl?

The introduction of a cyclopropyl group at the C-2 position of the quinazolinone core is not merely a steric modification; it is a strategic bioisosteric replacement.

Steric and Electronic Advantages

-

The "Goldilocks" Effect: The cyclopropyl group occupies a volume (

) intermediate between a methyl and an isopropyl group. This allows it to fill hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases) without incurring the steric penalties often associated with larger alkyl groups. -

Electronic Modulation: The cyclopropyl ring exhibits

-character (Walsh orbitals), allowing it to interact with aromatic residues (phenylalanine, tyrosine) in the binding site via edge-to-face -

Metabolic Stability: Compared to an isopropyl or ethyl group, the cyclopropyl ring is generally more resistant to cytochrome P450-mediated oxidation, prolonging the drug's half-life (

).

Therapeutic Vectors

Oncology: EGFR Tyrosine Kinase Inhibition

The most validated application of 2-cyclopropyl quinazolinones is in the inhibition of EGFR, a driver in non-small cell lung cancer (NSCLC).

-

Mechanism of Action: The quinazolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" (e.g., Met793 in EGFR). The 2-cyclopropyl group projects into the hydrophobic selectivity pocket (often the "gatekeeper" region), inducing a conformation that prevents ATP binding and autophosphorylation.

-

Tubulin Polymerization: Recent studies indicate that 2-cyclopropyl-8-substituted derivatives can also bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

Antiviral Activity (HIV-1)

While less common than in oncology, the scaffold shares structural homology with Efavirenz (a benzoxazinone NNRTI). The 2-cyclopropyl moiety can occupy the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase, specifically interacting with Tyr181 and Tyr188.

Visualization of Signaling & Mechanism

The following diagram illustrates the dual-mechanism potential of this scaffold in cancer cells, targeting both the EGFR pathway and Microtubule dynamics.

Caption: Dual-mode of action: The scaffold inhibits EGFR phosphorylation and disrupts tubulin polymerization, converging on apoptosis.

Experimental Protocols

Chemical Synthesis: The Cyclocondensation Route

The most robust method for synthesizing the 2-cyclopropyl-4(3H)-quinazolinone core involves the condensation of anthranilic acid with cyclopropanecarbonyl chloride, followed by reaction with an amine.

Reagents:

-

Cyclopropanecarbonyl chloride (Cyclopropyl source)

-

Pyridine or 2,6-Lutidine (Base)

-

Acetic anhydride (

) -

Primary amine (

)

Step-by-Step Workflow:

-

Benzoxazinone Formation:

-

Dissolve anthranilic acid (1.0 eq) in dry pyridine at 0°C.

-

Dropwise add cyclopropanecarbonyl chloride (1.2 eq).

-

Stir at room temperature for 2 hours.

-

Mechanism:[3][4][5] Acylation of the amine followed by cyclodehydration yields the 2-cyclopropyl-4H-benzo[d][1,3]oxazin-4-one intermediate.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The acid spot should disappear.

-

-

Quinazolinone Ring Closure:

-

Dissolve the benzoxazinone intermediate in ethanol or acetic acid.

-

Add the desired primary amine (e.g., aniline, benzylamine) (1.2 eq).

-

Reflux for 6–8 hours.

-

Workup: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

-

Synthesis Diagram:

Caption: Two-step synthesis via benzoxazinone intermediate, enabling diversity at the N-3 position.

Biological Validation: EGFR Kinase Assay

To validate the biological activity of the synthesized scaffold, a standard HTRF (Homogeneous Time-Resolved Fluorescence) kinase assay is recommended.

Protocol:

-

Preparation: Prepare a 3-fold serial dilution of the 2-cyclopropyl quinazolinone derivative in DMSO (Top concentration: 10

M). -

Enzyme Mix: Incubate recombinant EGFR kinase (0.5 ng/

L) with the compound for 15 minutes at room temperature. -

Substrate Addition: Add ATP (

concentration) and a biotinylated peptide substrate (e.g., Poly-GT). -

Reaction: Incubate for 60 minutes at 25°C.

-

Detection: Add

-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin. -

Readout: Measure fluorescence ratio (665/620 nm).

-

Analysis: Plot dose-response curves to calculate

.

Data Presentation Template:

| Compound Code | R-Group (N3 Position) | EGFR | Tubulin Inhibition (%) |

| CQ-01 | Phenyl | 150 | 12 |

| CQ-02 | 3-Chloro-4-fluoro-phenyl | 25 | 15 |

| CQ-03 | 3,4,5-Trimethoxyphenyl | 450 | 88 |

Note: The shift from halogenated aromatics (CQ-02) to trimethoxy (CQ-03) often shifts the mechanism from EGFR inhibition to Tubulin inhibition.

References

-

Insilico Studies and Synthesis of New 2-Cyclopropyl Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology.

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. MDPI (Molecules).

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate / Russ. J. Bioorg. Chem.

-

Inhibition of HIV-1 reverse transcriptase by a quinazolinone (L-738,372). PubMed / NIH.

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Royal Society of Chemistry (RSC).

Sources

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Analysis & Medicinal Chemistry Profile: 2-Cyclopropyl-1H-quinazolin-4-one

The following technical guide provides an in-depth pharmacophore analysis of 2-cyclopropyl-1H-quinazolin-4-one . This analysis treats the molecule as a high-value medicinal chemistry scaffold, dissecting its structural features, tautomeric behaviors, and binding modes within relevant biological targets such as EGFR and Tankyrases.

Executive Summary

The 2-cyclopropyl-1H-quinazolin-4-one scaffold represents a convergence of two "privileged" structural motifs: the quinazolinone core and the cyclopropyl substituent. While the quinazolinone backbone provides a verified template for kinase inhibition and GPCR modulation (e.g., Idelalisib, Methaqualone), the C2-cyclopropyl group introduces a unique physicochemical vector. Unlike flexible alkyl chains, the cyclopropyl ring offers rigid steric bulk and unique electronic properties ("banana bonds") that enhance metabolic stability and optimize hydrophobic pocket occupancy. This guide dissects the molecular architecture of this scaffold to aid in rational drug design.[1]

Structural Dissection & Physicochemical Properties

Tautomeric Ambiguity and Hydrogen Bonding

The user specified "1H-quinazolin-4-one." However, in the solid state and neutral solution, the 3H-lactam tautomer is thermodynamically dominant over the 1H-form or the 4-hydroxy-quinazoline (lactim) form. This distinction is critical for pharmacophore modeling as it inverts the hydrogen bond donor/acceptor profile.

-

Dominant Form (3H-Lactam):

-

N3: Hydrogen Bond Donor (HBD).

-

C4=O: Hydrogen Bond Acceptor (HBA).

-

N1: Hydrogen Bond Acceptor (HBA).

-

-

Minor Form (Lactim / 4-OH):

-

N3: HBA.

-

O-H: HBD.

-

Strategic Insight: When docking this scaffold, one must enumerate both tautomers. However, for the 2-cyclopropyl variant, the steric bulk at C2 shields N1 slightly, often stabilizing the 3H form which presents a "donor-acceptor-acceptor" triad (N3-H...O=C...N1) ideal for the hinge region of kinases (e.g., EGFR).

The "Cyclopropyl Magic"

The C2-cyclopropyl group is not merely a hydrophobic blob; it is a bioisostere of the isopropyl group but with distinct advantages:

-

Rigidity: It locks the hydrophobic vector, reducing the entropic penalty upon binding.

-

Electronic Effects: The

character of cyclopropyl carbons allows for -

Metabolic Stability: It blocks cytochrome P450 oxidation at the benzylic-like position more effectively than an ethyl or isopropyl group.

Pharmacophore Modeling

The pharmacophore of 2-cyclopropyl-1H-quinazolin-4-one can be defined by four distinct features in 3D space.

Feature Map

| Feature ID | Type | Location | Function/Interaction |

| F1 | Aromatic Ring (R) | Benzene (C5-C8) | |

| F2 | H-Bond Acceptor (A) | Carbonyl Oxygen (C4=O) | Accepts H-bond from backbone amides (e.g., Met793 in EGFR). |

| F3 | H-Bond Donor (D) | N3-H (Lactam) | Donates H-bond to backbone carbonyls. |

| F4 | Hydrophobic (H) | C2-Cyclopropyl | Occupies hydrophobic specificity pockets (Gatekeeper regions). |

| F5 | H-Bond Acceptor (A) | N1 (Pyrimidine) | Auxiliary acceptor; often interacts with water networks. |

3D Interaction Diagram (Graphviz)

The following diagram illustrates the pharmacophoric interaction pattern of the scaffold within a theoretical kinase binding pocket (e.g., EGFR).

Figure 1: Pharmacophore interaction map showing the critical binding vectors of the 2-cyclopropyl-1H-quinazolin-4-one scaffold.

Computational Workflow for Analysis

To rigorously analyze this scaffold in a drug discovery campaign, the following computational protocol is recommended. This workflow ensures that tautomeric states and conformational flexibility are accurately accounted for.

Protocol Steps

-

Ligand Preparation:

-

Generate 3D coordinates.

-

Crucial: Enumerate tautomers (3H vs 1H) and ionization states at pH 7.4.

-

Minimize energy using the OPLS3e or MMFF94 force field.

-

-

Conformational Sampling:

-

While the quinazolinone core is planar/rigid, the C2-cyclopropyl bond allows rotation.

-

Perform a torsional scan (0–180°) on the bond connecting C2 to the cyclopropyl ring to identify low-energy rotamers.

-

-

Pharmacophore Generation:

-

Use a "Shared Feature" approach if aligning with known inhibitors (e.g., Gefitinib).

-

Define exclusion volumes to represent the receptor wall.

-

-

Virtual Screening:

-

Screen fragment libraries for the 2-cyclopropyl-quinazolinone substructure.

-

Filter results by "Rule of Three" (for fragments) or "Rule of Five" (if analyzing derivatives).

-

Workflow Diagram

Figure 2: Step-by-step computational workflow for analyzing the scaffold.

Biological Case Studies & SAR

Kinase Inhibition (EGFR)

The quinazolin-4-one core is the backbone of Gefitinib and Erlotinib (EGFR inhibitors).

-

Role of 2-Cyclopropyl: In SAR studies, replacing the flexible ether chains of Gefitinib with a rigid 2-cyclopropyl group often alters selectivity. The cyclopropyl group targets the hydrophobic pocket adjacent to the ATP binding site.

-

Mechanism: The N1 and N3 atoms form a "pincer" H-bond network with the hinge region amino acids (e.g., Met793 in EGFR).

Tankyrase Inhibition

Recent studies highlight quinazolinones as Tankyrase (TNKS) inhibitors, involved in the Wnt signaling pathway.

-

Binding Mode: The 2-substituent (cyclopropyl) fits into a specific hydrophobic sub-pocket defined by the induced fit of the enzyme. The rigidity of the cyclopropyl group improves potency by reducing the entropic cost of binding compared to linear alkyl chains.

Antimicrobial Activity

Derivatives of 2-cyclopropyl-quinazolin-4-one have shown efficacy against S. aureus and C. albicans.

-

SAR Insight: The lipophilicity of the cyclopropyl group facilitates cell membrane penetration, while the quinazolinone core disrupts bacterial DNA gyrase or fungal CYP51 systems.

References

-

Privileged Scaffolds in Drug Design

-

Tankyrase Inhibition

-

Synthesis & Tautomerism

- Title: H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach.

- Source: ACS Omega, 2023.

-

URL:[Link]

-

General Pharmacological Profile

Sources

- 1. eipublication.com [eipublication.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

The 2-Substituted Quinazolin-4-one Scaffold: A Technical Review of Synthetic Architectures and Pharmacological Efficacy

Executive Summary

The quinazolin-4(3H)-one moiety represents a privileged scaffold in medicinal chemistry, distinguished by its versatile electronic architecture and capacity for extensive hydrogen bonding. Unlike its fully aromatic quinazoline counterpart (e.g., Gefitinib), the 2-substituted quinazolin-4-one analog offers a unique pharmacophore profile, particularly effective in targeting serine/threonine and tyrosine kinases (EGFR, VEGFR-2) and dihydrofolate reductase (DHFR). This technical guide synthesizes the current state of literature regarding the synthesis, structural optimization, and biological validation of these analogs, designed specifically for researchers in lead optimization and drug discovery.

Part 1: Chemical Architecture & Synthetic Strategies[1]

Retrosynthetic Analysis

The construction of the 2-substituted quinazolin-4-one core primarily revolves around the closure of the pyrimidine ring onto an existing benzene scaffold. The C2 position is the critical vector for diversity, allowing the introduction of lipophilic aryl, heteroaryl, or alkyl groups that dictate target specificity.

Primary Synthetic Workflow: The Benzoxazinone Route

While the classic Niementowski synthesis (fusion of anthranilic acid and amides) remains valid, it often suffers from harsh conditions and limited substrate scope. The Benzoxazinone Intermediate Route is superior for high-throughput library generation, offering milder conditions and higher yields for 2,3-disubstituted analogs.

DOT Diagram: Synthetic Pathway

Caption: Step-wise synthesis via the benzoxazinone intermediate, allowing independent modification of R (C2 position) and R' (N3 position).

Validated Experimental Protocol

Objective: Synthesis of 2-phenyl-3-substituted-quinazolin-4(3H)-one. Rationale: This protocol isolates the benzoxazinone intermediate, ensuring high purity before the final diversity-introducing step.

Step 1: Formation of Benzoxazinone Intermediate

-

Reactants: Dissolve Anthranilic acid (10 mmol) in dry Pyridine (30 mL).

-

Acylation: Add Benzoyl chloride (12 mmol) dropwise at 0°C. Stir for 1 hour at room temperature.

-

Cyclization: Pour the mixture into ice-cold water. Filter the solid N-benzoyl anthranilic acid.

-

Dehydration: Reflux the solid in Acetic Anhydride (20 mL) for 2 hours.

-

Isolation: Concentrate under reduced pressure. Recrystallize from hexane to obtain 2-phenyl-3,1-benzoxazin-4-one.

-

Checkpoint: Confirm formation by IR (Look for lactone C=O stretch ~1750 cm⁻¹).

-

Step 2: Conversion to Quinazolinone

-

Reaction: Suspend the benzoxazinone (5 mmol) in Ethanol (20 mL) or Glacial Acetic Acid.

-

Amination: Add the desired primary amine (e.g., aniline, 5.5 mmol).

-

Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Cool to room temperature. Pour into crushed ice.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.

-

Validation: 1H NMR should show disappearance of amine NH protons and a shift in the aromatic region.

-

Part 2: Pharmacological Landscape & SAR[8]

Structure-Activity Relationship (SAR)

The biological efficacy of 2-substituted quinazolin-4-ones is governed by steric and electronic fits within the ATP-binding pocket of kinases.

-

Position 2 (C2): Crucial for hydrophobic interactions.

-

Aryl groups (Phenyl, Thienyl): Enhance potency against EGFR/VEGFR due to π-stacking with the gatekeeper residue.

-

Electron-withdrawing groups (Cl, F) on the C2-phenyl ring: Increase metabolic stability and binding affinity.

-

-

Position 3 (N3): Determines solubility and pharmacokinetic profile.

-

Aryl/Benzyl: Often required for maximal anticancer activity (occupies the sugar pocket).

-

Alkyl: Improves solubility but may reduce potency.

-

-

Position 6/8: Halogenation (Br, I) at C6 often drastically improves antimicrobial and anticancer activity by increasing lipophilicity.

Quantitative Data: Anticancer Efficacy

The following table summarizes key IC50 values from recent literature, highlighting the potency of 2-substituted analogs against specific cancer cell lines and kinases.

| Compound Class | C2 Substituent | Target/Cell Line | IC50 / Activity | Reference |

| Quinazolinone 4e | 2-(4-chlorophenyl) | A549 (Lung Cancer) | 0.59 ± 0.01 µM | [1] |

| Quinazolinone 4e | 2-(4-chlorophenyl) | EGFR Kinase | 69.4 nM | [1] |

| Compound 56 | 2-substituted aryl | VEGFR-2 | ~2x potency of Sorafenib | [2] |

| Compound 17 | 2-methoxyphenyl | Jurkat (Leukemia) | < 5 µM | [3] |

| Thienyl-Analog | 2-(2-thienyl)-6-iodo | Broad Spectrum Bacteria | MIC 12.5–25 µg/mL | [4] |

Part 3: Mechanism of Action (EGFR Inhibition)[5][9]

Mechanistic Insight

2-Substituted quinazolin-4-ones function primarily as ATP-competitive inhibitors . They occupy the adenine-binding pocket of the EGFR kinase domain.

-

Hydrogen Bonding: The N1 and C=O (at C4) of the quinazolinone core mimic the adenine ring of ATP, forming H-bonds with the hinge region (Met793 in EGFR).

-

Hydrophobic Interaction: The substituent at C2 extends into the hydrophobic pocket, displacing water and stabilizing the inactive conformation of the kinase.

DOT Diagram: EGFR Signaling & Inhibition

Caption: Mechanism of Action: The quinazolinone analog competitively inhibits ATP binding, halting the phosphorylation cascade essential for tumor growth.

Part 4: Future Perspectives

The 2-substituted quinazolin-4-one scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Recent research suggests linking the quinazolinone core (as the Warhead) to an E3 ligase ligand. The N3 position offers a chemically accessible vector for linker attachment without disrupting the C2-mediated binding affinity.

-

Dual Inhibitors: Hybrid molecules combining the quinazolinone core with pharmacophores like 1,3,4-thiadiazoles are showing promise as dual EGFR/VEGFR inhibitors, overcoming resistance mechanisms common in monotherapy.

References

-

Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. International Journal of Molecular Sciences. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals. [Link]

2-cyclopropyl-1H-quinazolin-4-one as a pharmaceutical building block

2-Cyclopropyl-1H-quinazolin-4-one: A Privileged Scaffold and Pharmaceutical Building Block

Executive Summary

In modern medicinal chemistry, the quinazolin-4-one core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Among its derivatives, 2-cyclopropyl-1H-quinazolin-4-one (CAS: 459796-19-1) has emerged as a highly versatile pharmaceutical building block. By serving as the synthetic precursor to 4-aminoquinazoline derivatives, this molecule has been instrumental in the development of targeted therapies, most notably in the creation of first-in-class small-molecule activators for DNA repair enzymes.

This technical guide details the physicochemical rationale behind the cyclopropyl substitution, outlines a self-validating green chemistry synthesis protocol, and explores its downstream application in synthesizing the breakthrough OGG1 activator, TH10785.

Physicochemical Profiling & Structural Rationale

The deliberate choice to install a cyclopropyl group at the C2 position of the quinazolinone core, rather than a standard methyl or phenyl group, is driven by strict structure-activity relationship (SAR) and pharmacokinetic requirements.

Table 1: Physicochemical Properties of 2-Cyclopropyl-1H-quinazolin-4-one

| Property | Value | Pharmacological Significance |

| CAS Number | 459796-19-1 | Unique identifier for the core building block. |

| Molecular Formula | C₁₁H₁₀N₂O | Maintains low molecular weight for lead optimization. |

| Molecular Weight | 186.21 g/mol | Highly efficient ligand efficiency (LE) starting point. |

| H-Bond Donors | 1 (NH) | Facilitates key interactions in enzyme active sites. |

| H-Bond Acceptors | 2 (N, C=O) | Enables hydrogen bonding with target backbone amides. |

Causality of the Cyclopropyl Substitution:

-

Conformational Rigidity & Steric Shielding: The cyclopropyl ring restricts the rotational degrees of freedom. This rigidity locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to tight enzymatic pockets.

-

Metabolic Stability: Linear or branched alkyl chains (e.g., ethyl, isopropyl) are highly susceptible to cytochrome P450-mediated aliphatic oxidation. The high s-character of the C-H bonds in the cyclopropyl ring significantly increases the bond dissociation energy, rendering the scaffold highly resistant to oxidative metabolism.

-

Lipophilicity Tuning: The cyclopropyl group provides a lipophilic vector similar to a phenyl ring but with a smaller topological polar surface area (TPSA) and lower molecular weight, optimizing blood-brain barrier (BBB) penetrance and cellular permeability.

Synthetic Methodologies: From Raw Materials to the Core Scaffold

Historically, quinazolinones were synthesized using harsh, solvent-heavy conditions. Modern process chemistry has shifted toward transition-metal-catalyzed green chemistry approaches.

Protocol: Copper-Catalyzed Intramolecular C-H Amination (Micellar Catalysis)

This self-validating protocol utilizes aqueous micellar conditions to drive the annulation of 2-halobenzoic acids with amidine hydrochlorides, eliminating the need for toxic organic solvents like DMF or DMSO.

Causality of Reagents:

-

TPGS-450-M: A non-ionic amphiphile that spontaneously forms nanomicelles in water. These micelles act as nanoreactors, concentrating the hydrophobic substrates and the copper catalyst, thereby accelerating the reaction rate in an aqueous medium.

-

CuI / Cs₂CO₃: The copper(I) source mediates the crucial C-N bond formation via an Ullmann-type coupling, while the mild base (cesium carbonate) deprotonates the amidine and neutralizes the generated acid without hydrolyzing the starting materials.

Step-by-Step Procedure:

-

Preparation: Equip a two-neck round-bottom flask with a magnetic stir bar. Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere, preventing the oxidation of active Cu(I) to inactive Cu(II).

-

Reagent Loading: Charge the flask with 2-bromobenzoic acid (0.5 mmol), cyclopropanecarboxamidine hydrochloride (0.6 mmol), CuI (10 mol%), and Cs₂CO₃ (1.5 mmol).

-

Micellar Medium: Add a 2 wt% aqueous solution of TPGS-450-M (2.0 mL).

-

Reaction: Stir the heterogeneous mixture vigorously at 20 °C for 12 hours. The reaction progression can be monitored by LC-MS.

-

Workup: Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the copper catalyst. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc gradient) to afford pure 2-cyclopropyl-1H-quinazolin-4-one (Typical yield: 83–91%).

Workflow of the Green Chemistry Synthesis of 2-Cyclopropyl-1H-quinazolin-4-one

Downstream Derivatization: Unlocking Pharmacological Space

The true value of 2-cyclopropyl-1H-quinazolin-4-one lies in its utility as a building block. The C4-carbonyl oxygen is typically activated via halogenation to enable subsequent nucleophilic aromatic substitution (SₙAr).

Activation to 4-Chloro-2-cyclopropylquinazoline (CAS: 898044-61-6) Refluxing the quinazolinone with phosphorus oxychloride (POCl₃) converts the lactam into the highly electrophilic 4-chloro derivative. This intermediate is moisture-sensitive and must be stored at -20 °C under an inert atmosphere.

SₙAr Diversification to TH10785 Reacting the 4-chloro intermediate with primary amines yields 4-aminoquinazolines. For instance, reacting 4-chloro-2-cyclopropylquinazoline with cyclohexylamine in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80 °C yields N-cyclohexyl-2-cyclopropyl-4-quinazolinamine, globally known as TH10785 .

Chemical Derivatization Pathway from Building Block to TH10785

Application in Drug Discovery: OGG1 Modulation (Case Study)

8-Oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for the excision of 7,8-dihydro-8-oxoguanine (8-oxoG), a highly mutagenic DNA lesion caused by oxidative stress. Traditionally, drug discovery has focused on enzyme inhibitors. However, TH10785 represents a paradigm shift as a first-in-class small-molecule activator of OGG1.

Mechanistic Causality:

-

Active Site Binding: X-ray crystallography (PDB: 7AYY) confirms that TH10785 binds directly into the active site of OGG1, engaging in critical interactions with the Phenylalanine-319 and Glycine-42 residues.

-

Gain of Function: Upon binding, the nitrogen base within TH10785's molecular structure acts as a catalytic mediator. It increases the enzyme's baseline activity 10-fold and generates a de novo β,δ-lyase enzymatic function.

-

Pathway Rerouting: This new function allows OGG1 to bypass the traditional requirement for apurinic endonuclease 1 (APE1) in the base excision repair (BER) pathway, shifting the dependency to polynucleotide kinase phosphatase (PNKP1). This accelerated repair of oxidative DNA lesions holds immense therapeutic potential for aging, neurodegenerative diseases, and mitigating oxidative tissue damage.

OGG1 Activation Signaling and Rerouted DNA Repair Pathway

Conclusion

2-Cyclopropyl-1H-quinazolin-4-one is far more than a simple heterocyclic intermediate; it is a meticulously designed building block that imparts critical metabolic stability and conformational rigidity to downstream drug candidates. From its sustainable, micelle-catalyzed synthesis to its pivotal role in generating the revolutionary OGG1 activator TH10785, this scaffold exemplifies the intersection of green chemistry and cutting-edge targeted therapeutics.

References

-

Michel, M., et al. (2022). Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function. Science, 376(6600), 1471-1476. URL:[Link]

-

Protein Data Bank (PDB). 7AYY: Structure of the human 8-oxoguanine DNA Glycosylase hOGG1 in complex with activator TH10785. URL:[Link]

The Pharmacophore Shift: History and Discovery of Cyclopropyl-Substituted Quinazolinones

This guide explores the medicinal chemistry, discovery history, and synthetic evolution of cyclopropyl-substituted quinazolinones, focusing on their pivotal role as second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and their broader application in oncology.

Executive Summary: The Bioisosteric Evolution

The discovery of cyclopropyl-substituted quinazolinones represents a classic case study in scaffold hopping —a medicinal chemistry strategy used to improve the physicochemical properties and resistance profiles of established drugs.

Historically, this class emerged from the optimization of Efavirenz (Sustiva) , a benzoxazinone-based NNRTI. While Efavirenz was highly effective, the rapid emergence of the K103N resistance mutation necessitated new scaffolds. Researchers at DuPont Pharmaceuticals (later Bristol-Myers Squibb) hypothesized that replacing the benzoxazinone ether oxygen with a nitrogen atom (creating a quinazolinone ) would introduce a new hydrogen-bond donor, potentially enhancing binding affinity to the HIV-1 Reverse Transcriptase (RT) enzyme.

The result was the development of the DPC series (DPC 083, DPC 961), where the cyclopropyl group played a critical structural role in filling the hydrophobic specificity pocket of the enzyme.

Structural Biology & Mechanism of Action[1]

The "Butterfly" Binding Mode

NNRTIs bind to a hydrophobic allosteric pocket (the NNRTI Binding Pocket, NNBP) adjacent to the active site of HIV-1 RT. This binding locks the enzyme's "thumb" subdomain in a hyperextended conformation, preventing DNA polymerization.

-

The Quinazolinone Core: Acts as the "body" of the butterfly. The N-H group at position 1 (or 3) serves as a hydrogen bond donor to the backbone carbonyl of Lys101 in the enzyme. This interaction is absent in the benzoxazinone parent (Efavirenz), theoretically offering improved potency against mutants.

-

The Cyclopropyl Moiety: Acts as one of the "wings." The cyclopropyl group is chemically unique; it is lipophilic yet rigid. It wedges into a hydrophobic sub-pocket defined by residues Val179, Leu100, and Tyr181 . Its specific geometry (bond angles of 60°) allows for tighter packing than an isopropyl or ethyl group, maximizing van der Waals interactions.

Key Compounds

| Compound | Code | Core Structure | Key Substituents | Clinical Status |

| Efavirenz | DMP-266 | Benzoxazinone | 4-cyclopropylethynyl, 4-CF3 | FDA Approved (1998) |

| DPC 083 | BMS-561390 | Quinazolinone | 4-cyclopropylethynyl, 4-CF3 | Phase II (Discontinued) |

| DPC 961 | - | Quinazolinone | 4-cyclopropylethynyl, 6-Cl | Preclinical/Phase I |

Synthetic Chemistry: Constructing the Quaternary Center

The synthesis of DPC 083 and its analogs is chemically significant because it requires the formation of a chiral quaternary carbon center bearing a trifluoromethyl group and a cyclopropylethynyl group. This is a high-difficulty synthetic target.

The Asymmetric Strecker Route

The most elegant solution developed for DPC 083 involves an organocatalytic or auxiliary-based Strecker reaction.

Protocol Overview:

-

Ketimine Formation: Condensation of 2-amino-5-chlorobenzophenone with a chiral auxiliary or protection as an N-acyl ketimine.

-

Asymmetric Strecker Reaction: Addition of cyanide (TMSCN) to the ketimine. The presence of the trifluoromethyl group makes the ketimine highly electrophilic but also prone to hydrolysis.

-

Cyclization: The resulting amino nitrile is hydrolyzed and cyclized with phosgene or a urea equivalent to form the quinazolinone ring.

-

Side Chain Installation: The cyclopropylacetylene group is often installed via nucleophilic addition (lithium cyclopropylacetylide) to the activated core.

Visualization of Synthetic Pathway

The following diagram illustrates the divergence from the benzoxazinone (Efavirenz) path to the quinazolinone (DPC 083) path.

Caption: Divergent synthesis of Benzoxazinone vs. Quinazolinone NNRTIs from a common trifluoromethyl-ketimine precursor.

Experimental Protocols: Synthesis of DPC 083 Analog

Note: This protocol is a generalized adaptation based on the DuPont patents and J. Med. Chem. literature for research purposes.

Step 1: Preparation of the Trifluoromethyl Ketimine

-

Reagents: 4-Chloroaniline, Trifluoroacetic anhydride, Zinc chloride.

-

Procedure: Reflux 4-chloroaniline with trifluoroacetic anhydride in toluene to form the amide. Treat with ZnCl2 (Lewis acid) at 120°C to facilitate Friedel-Crafts acylation, yielding the 2-amino-5-chlorotrifluoroacetophenone.

-

Dehydration: Condense with ammonia or a primary amine source under dehydrating conditions (TiCl4) to generate the ketimine.

Step 2: Asymmetric Addition (The Critical Step)

-

Reagents: Lithium cyclopropylacetylide (generated in situ from cyclopropylacetylene + n-BuLi), Chiral amino-alcohol ligand (e.g., ephedrine derivative).

-

Execution:

-

Cool THF solution of the ketimine to -78°C.

-

Add the chiral lithium acetylide complex dropwise. The cyclopropyl group acts as a steric wedge.

-

Mechanism: The chiral ligand forces the acetylide to attack the Re-face (or Si-face, depending on ligand) of the imine, establishing the (S)-configuration.

-

Quench: Saturated NH4Cl solution.

-

Step 3: Ring Closure

-

Reagents: Phosgene (or Triphosgene/CDI for safety).

-

Procedure: Dissolve the resulting amino-alkyne in dry CH2Cl2. Add base (Triethylamine). Add Triphosgene at 0°C.

-

Outcome: The free amine and the amide nitrogen cyclize to form the 6-membered quinazolinone ring.

-

Purification: Recrystallization from Hexane/Ethyl Acetate.

Clinical Outcomes & Resistance Profiles

The primary motivation for developing cyclopropyl-quinazolinones was to combat the K103N mutation, which renders Efavirenz ineffective.

Resistance Data Comparison (IC50 in nM)

| Virus Strain | Efavirenz (Ref) | DPC 083 (Quinazolinone) | Fold Change (Resist.) |

| Wild Type (WT) | 1.5 | 0.8 | 0.5x (More Potent) |

| K103N | 35.0 | 2.5 | ~14x More Potent |

| Y181C | 2.0 | 1.2 | 0.6x |

| L100I | 8.0 | 5.0 | 0.6x |

Data Source: Synthesized from Corbett et al. and DuPont clinical data.

Analysis: DPC 083 retained single-digit nanomolar potency against the K103N mutant. This validated the hypothesis that the quinazolinone N-H forms a critical "anchor" hydrogen bond that stabilizes the complex even when the K103N mutation alters the pocket geometry.

Why did DPC 083 fail?

Despite superior virology, DPC 083 was discontinued in Phase II. The primary reasons cited in regulatory disclosures included:

-

Safety/Toxicity: Rash and CNS side effects (common to this class, but potentially exacerbated).

-

Pharmacokinetics: While the cyclopropyl group improves metabolic stability compared to alkyl chains, the specific physicochemical profile of DPC 083 led to variable dosing requirements.

-

Market Competition: The emergence of Etravirine (TMC125) and Rilpivirine (TMC278), which offered even broader resistance coverage (flexible "wiggling" molecules), overshadowed the rigid quinazolinones.

Beyond HIV: Anticancer Applications

Recent research has repurposed the cyclopropyl-quinazolinone scaffold for oncology, specifically targeting EGFR (Epidermal Growth Factor Receptor) .

-

Mechanism: In this context, the quinazolinone mimics the adenine ring of ATP.

-

Cyclopropyl Role: Unlike in HIV (where it fills a hydrophobic pocket), in kinase inhibitors, the cyclopropyl group is often attached to the N1 or C2 position to improve solubility and permeability across the blood-brain barrier (crucial for brain metastases in lung cancer).

Diagram: Mechanistic Divergence

Caption: Divergent utility of the scaffold in Viral vs. Oncology targets.

References

-

Corbett, J. W., et al. (1999).[1][2] "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors." Antimicrobial Agents and Chemotherapy, 43(12), 2893-2897. Link

- Tucker, T. J., et al. (2008). "Synthesis and HIV-1 reverse transcriptase inhibition of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones." Journal of Medicinal Chemistry.

-

Magnus, N. A., et al. (2000).[1][2] "Enantioselective synthesis of the anti-HIV clinical candidate DPC 083."[1][2] Tetrahedron Letters, 41(17), 3015-3019.[1]

- Patel, M., et al. (2001). "DPC 083, a novel, potent and specific non-nucleoside reverse transcriptase inhibitor." Antiviral Research.

-

Lim, M. L. (2001).[2][3] "DPC-083. DuPont Pharmaceuticals."[3][4] Current Opinion in Investigational Drugs, 2(9), 1209-1212.[3] Link

Sources

- 1. Column selection and method development for the determination of the enantiomeric purity of investigational non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Column selection and method development for the determination of the enantiomeric purity of investigational non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DPC-083. DuPont Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DPC-083. DuPont Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity and Safety Profile of the 2-Cyclopropyl-1H-quinazolin-4-one Scaffold: A Technical Guide for Preclinical Drug Development

Executive Summary

The 2-cyclopropyl-1H-quinazolin-4-one (2-CPQ) motif is a privileged heterocyclic scaffold frequently utilized in modern medicinal chemistry, serving as the core pharmacophore for various neurotensin receptor agonists, kinase inhibitors, and antineoplastic agents[1]. While the quinazolinone core provides excellent target-binding thermodynamics, it carries inherent toxicological liabilities, including potential hepatotoxicity and off-target ion channel blockade[2]. Furthermore, while the C2-cyclopropyl substitution is strategically employed to enhance metabolic stability, it introduces the risk of cytochrome P450 (CYP)-mediated ring scission[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural toxicology of the 2-CPQ scaffold, outline predictive quantitative thresholds, and provide self-validating experimental workflows to rigorously de-risk this pharmacophore during early-stage drug development.

Structural Toxicology & Pharmacophore Analysis

Understanding the safety profile of 2-CPQ requires decoupling the toxicological contributions of its two primary structural components: the quinazolin-4-one core and the cyclopropyl moiety.

The Quinazolin-4-one Core: Planarity and Lipophilicity

Quinazolin-4(3H)-ones are highly planar, lipophilic structures. This physicochemical profile is notoriously associated with two primary safety liabilities:

-

hERG Channel Blockade: Planar lipophilic molecules are highly prone to entering the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias[2].

-

CYP Inhibition and Hepatotoxicity: The scaffold can act as a competitive inhibitor or substrate for CYP1A2 and CYP2D6. In silico ADME-Tox profiling of substituted quinazolin-4-ones frequently flags baseline liabilities for hepatotoxicity and mutagenicity, necessitating rigorous in vitro screening[2]. Clinical data on quinazolinone derivatives often cite reversible neutropenia and hepatic enzyme elevation as dose-limiting toxicities[4].

The 2-Cyclopropyl Motif: The Double-Edged Sword of Ring Strain

The incorporation of a cyclopropyl ring at the C2 position is a classic bioisosteric replacement for linear alkyl groups (e.g., methyl or ethyl).

-

The Benefit (Metabolic Stability): The C–H bonds of a cyclopropyl ring possess a significantly higher bond dissociation energy (~109 kcal/mol) compared to acyclic hydrocarbons (~102 kcal/mol)[5]. This high energy barrier impedes the initial hydrogen atom abstraction step required for CYP450-mediated oxidative metabolism, thereby drastically increasing the compound's half-life[3].

-

The Liability (Ring Opening): The cyclopropane ring is characterized by severe angle strain (C-C-C bond angle of 60°). When subjected to CYP450 enzymes, rather than undergoing standard hydrogen abstraction, the cyclopropyl group can undergo single-electron (1e⁻) oxidation. This triggers rapid ring scission, generating a highly reactive carbon-centered radical[6]. If not intercepted, this radical can form metabolic intermediate complexes (MICs) that irreversibly inactivate CYP enzymes, or covalently bind to hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI)[6].

CYP450-mediated bioactivation and cyclopropyl ring-opening pathway of the 2-CPQ scaffold.

In Vitro Safety & Toxicity Profiling

To successfully advance a 2-CPQ derivative, the compound must clear specific quantitative safety thresholds. The table below synthesizes the target metrics required to validate the safety of this scaffold.

| Assay / Parameter | Target Threshold for 2-CPQ Derivatives | Rationale / Causality |

| HepG2 Cytotoxicity (IC50) | > 50 μM | Quinazolinones exhibit baseline hepatotoxic tendencies; a high IC50 ensures a wide therapeutic window[2]. |

| hERG Blockade (IC50) | > 30 μM | Planar cores bind the hERG pore; >30 μM minimizes the risk of clinical QT prolongation[2]. |

| Microsomal Stability (T1/2) | > 60 min | Cyclopropyl substitution should extend half-life vs. linear alkyls (e.g., from 14 min to >120 min)[5]. |

| GSH Adduct Formation | < 5% of total metabolites | Confirms a low risk of cyclopropyl ring-opening and subsequent reactive intermediate formation[3]. |

| Ames Test (Mutagenicity) | Negative across all strains | Ensures no DNA-reactive species are generated during Phase I metabolism[2]. |

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, safety pharmacology must rely on self-validating experimental designs. Below are the definitive protocols for assessing the two highest-risk liabilities of the 2-CPQ scaffold.

Protocol A: High-Throughput Automated Patch-Clamp for hERG Liability

Causality: Radioligand binding assays (e.g., [3H]-astemizole displacement) only detect competition at specific binding sites. They fundamentally fail to capture state-dependent blockades (e.g., compounds that only bind when the channel is in an open or inactivated state), which is a common mechanism for planar heterocycles. Automated patch-clamp provides direct, functional electrophysiological validation.

Step-by-Step Methodology:

-

Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend the cells in an extracellular recording solution (pH 7.4).

-

Compound Preparation: Dissolve the 2-CPQ derivative in DMSO. Dilute in extracellular solution to ensure the final DMSO concentration is <0.1% (higher concentrations cause solvent-induced membrane destabilization, producing false positives).

-

Electrophysiology Setup: Apply the cell suspension to the automated patch-clamp planar microarray. Apply negative pressure to establish a whole-cell configuration, ensuring a seal resistance of >1 GΩ for data integrity.

-

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (forcing channels into open and inactivated states), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

-

Data Acquisition: Measure the peak tail current before and after compound perfusion. Calculate the IC50 based on the fractional block of the tail current.

Protocol B: Reactive Metabolite Trapping (GSH Trapping Assay)

Causality: If the cyclopropyl ring undergoes CYP-mediated one-electron oxidation, the resulting carbon-centered radical is highly transient and cannot be detected directly. However, Glutathione (GSH) acts as a soft nucleophile that effectively "traps" these transient electrophiles. Detecting GSH adducts via mass spectrometry serves as a definitive proxy for dangerous ring-opening events before they manifest as in vivo hepatotoxicity[3].

Step-by-Step Methodology:

-

Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), the 2-CPQ compound (10 μM), and GSH (5 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 catalytic activity. Incubate the mixture in a shaking water bath at 37°C for exactly 60 minutes.

-

Quenching: Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard.

-

Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate out all microsomal proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (HRMS). Utilize a neutral loss scan of 129 Da (the characteristic fragmentation pattern of GSH adducts) to identify and quantify the formation of reactive intermediates.

Tiered in vitro safety pharmacology workflow for evaluating 2-CPQ derivatives.

References

1.[1] Title: US10118902B2 - Small molecule agonists of neurotensin receptor 1 - Google Patents. Source: google.com. URL: 2.[3] Title: Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Source: hyphadiscovery.com. URL: 3.[2] Title: In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogues - Acta Scientific. Source: actascientific.com. URL: 4.[4] Title: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - Spandidos Publications. Source: spandidos-publications.com. URL: 5.[5] Title: Cyclopropane – Knowledge and References - Taylor & Francis. Source: taylorandfrancis.com. URL: 6.[6] Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. Source: researchgate.net. URL:

Sources

- 1. US10118902B2 - Small molecule agonists of neurotensin receptor 1 - Google Patents [patents.google.com]

- 2. actascientific.com [actascientific.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. International Journal of Molecular Medicine [spandidos-publications.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-cyclopropyl-1H-quinazolin-4-one from Anthranilic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 2-cyclopropyl-1H-quinazolin-4-one, a valuable heterocyclic scaffold in medicinal chemistry. Starting from the readily available precursor, anthranilic acid, this protocol details a robust two-step synthetic sequence involving N-acylation followed by dehydrative cyclization. We will explore the underlying chemical principles, provide detailed, step-by-step experimental procedures, and offer insights into process optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Scientific Introduction & Strategic Overview

The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a cyclopropyl group at the 2-position can impart unique conformational constraints and metabolic stability, making 2-cyclopropyl-1H-quinazolin-4-one an attractive target for drug development programs.[3][4]

The synthesis strategy presented herein is a classical and reliable approach that begins with the acylation of anthranilic acid. This method is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the transformations. The overall synthesis proceeds in two distinct, mechanistically important stages:

-

N-Acylation: The nucleophilic amino group of anthranilic acid attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This reaction, typically conducted in the presence of a non-nucleophilic base, yields the key intermediate, 2-(cyclopropanecarboxamido)benzoic acid.

-

Condensative Cyclization: The N-acylated intermediate is then induced to undergo an intramolecular cyclization. This is commonly achieved by forming a highly reactive 2-cyclopropyl-4H-benzo[d][5][6]oxazin-4-one intermediate using a dehydrating agent like acetic anhydride.[7] This benzoxazinone is subsequently treated with an ammonia source to furnish the final quinazolinone ring system.[8][9]

This structured approach allows for the isolation and characterization of intermediates, providing clear checkpoints for reaction success and facilitating troubleshooting.

Reaction Mechanism & Workflow

The transformation from anthranilic acid to the target quinazolinone is a logical sequence of fundamental organic reactions. Understanding this pathway is critical for optimizing conditions and predicting potential outcomes.

Overall Synthetic Scheme

The two-step process is visualized below, highlighting the formation of the N-acylated benzoic acid and the subsequent cyclization to the final product.

Caption: Overall two-step synthesis of the target compound.

Experimental Workflow Visualization

The following diagram outlines the practical laboratory workflow, from initial reaction setup to final product isolation and purification. This provides a high-level overview of the entire process.

Sources

- 1. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 2. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes and Protocols for the Introduction of Cyclopropyl Groups to Quinazolinone Cores

Introduction: The Strategic Value of the Cyclopropyl Moiety in Quinazolinone-Based Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, bicyclic structure provides a versatile platform for functionalization, allowing for the fine-tuning of pharmacological profiles.[1] Among the myriad of possible substituents, the cyclopropyl group has emerged as a particularly valuable motif in drug design.

The unique steric and electronic properties of the cyclopropyl ring—a strained, three-membered carbocycle—can confer significant advantages to a parent molecule.[2] It can enhance metabolic stability, improve binding affinity to biological targets by exploring lipophilic pockets, and act as a bioisostere for other functional groups.[2][3] Notably, the introduction of a cyclopropyl group at the 3-position of the quinazolinone core has been shown to enhance the inhibitory activity of certain compounds.[4]

This application guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary reagents and methodologies for introducing cyclopropyl groups to quinazolinone cores. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the "why" behind the experimental choices. Detailed, step-by-step protocols for key methodologies are presented to facilitate their implementation in a laboratory setting.

Methodology Overview: Key Strategies for Cyclopropylation

There are two principal strategies for incorporating a cyclopropyl group into the quinazolinone scaffold:

-

Post-synthetic Modification: This involves the direct attachment of a cyclopropyl group to a pre-formed quinazolinone core. This is often the most versatile approach, allowing for the late-stage functionalization of complex molecules.

-

Convergent Synthesis: This strategy involves the use of a cyclopropyl-containing building block in the construction of the quinazolinone ring itself.

This guide will focus on the most robust and widely applicable methods within these strategies, including transition-metal catalyzed cross-coupling reactions and direct ring synthesis.

Part 1: Copper-Catalyzed N-Cyclopropylation with Cyclopropylboronic Acid

This method offers a direct and efficient route for the introduction of a cyclopropyl group onto the nitrogen atom (N-3) of the quinazolinone ring. The reaction is a variant of the Chan-Lam coupling, which utilizes a copper catalyst to mediate the formation of a C-N bond between a nitrogen nucleophile and an organoboron reagent.[2][5]

Reaction Principle and Mechanism

The copper-catalyzed N-cyclopropylation of quinazolinone with cyclopropylboronic acid is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) or a Cu(I)/Cu(II) pathway.[1][4][5][6][7] A plausible mechanism is outlined below:

Figure 1: Proposed catalytic cycle for copper-catalyzed N-cyclopropylation.

The key steps involve the coordination of the quinazolinone nitrogen to the copper(I) catalyst, followed by transmetalation with the cyclopropylboronic acid to form a copper(III) intermediate. Subsequent reductive elimination yields the desired N-cyclopropyl quinazolinone and regenerates the active copper(I) catalyst.[1][4][5][6][7] The presence of a base is crucial for the deprotonation of the quinazolinone nitrogen, facilitating its coordination to the copper center.

Experimental Protocol

Materials:

-

Substituted Quinazolin-4(3H)-one

-

Cyclopropylboronic Acid

-

Copper(II) Acetate (Cu(OAc)₂)

-

2,2'-Bipyridine (Bipy)

-

Sodium Carbonate (Na₂CO₃)

-

1,2-Dichloroethane (DCE) or Toluene (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

To an oven-dried reaction vessel, add the quinazolin-4(3H)-one (1.0 mmol), cyclopropylboronic acid (2.0 mmol, 2.0 equiv), copper(II) acetate (0.2 mmol, 0.2 equiv), 2,2'-bipyridine (0.2 mmol, 0.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous 1,2-dichloroethane or toluene (5-10 mL) via syringe.

-

Stir the reaction mixture at 70 °C for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-cyclopropyl quinazolinone.

Data Summary

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Cu(OAc)₂ / Bipy | Na₂CO₃ | DCE | 70 | 60-85 | [2] |

| Cu(OAc)₂ | Et₃N | DCE | Room Temp | Lower yields | [2] |

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most prominent methods, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, can be effectively employed for the cyclopropylation of quinazolinones.

A. Suzuki-Miyaura Coupling for C-Cyclopropylation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound (e.g., cyclopropylboronic acid) and an organic halide (e.g., a bromo-quinazolinone).[3][8][9] This method is particularly useful for introducing a cyclopropyl group at the C-2 or other positions on the quinazolinone core, provided the corresponding halogenated precursor is available.

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Sources

- 1. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. audreyli.com [audreyli.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

functionalization of 2-cyclopropyl-1H-quinazolin-4-one at the N3 position

Application Note: Strategic Functionalization of 2-Cyclopropyl-1H-quinazolin-4-one at the N3 Position

Executive Summary & Scientific Rationale

The 2-cyclopropyl-1H-quinazolin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in EGFR tyrosine kinase inhibition and antiviral campaigns (specifically SARS-CoV-2 Mpro). The cyclopropyl moiety, acting as a bioisostere for isopropyl or phenyl groups, offers unique metabolic stability and rigid steric bulk that enhances hydrophobic pocket occupancy.

However, the functionalization of the N3 position is the critical bottleneck in structure-activity relationship (SAR) exploration. The challenge lies in the scaffold's ambident nucleophilicity—tautomeric equilibrium between the N3-H (lactam) and O4-H (lactim) forms often leads to competitive O-alkylation.

This guide provides a definitive, field-tested protocol for selective N3-functionalization . Unlike generic procedures, this workflow accounts for the specific electronic influence and stability requirements of the 2-cyclopropyl group, ensuring high regioselectivity (>95:5 N/O ratio) and scaffold integrity.

Mechanistic Insight: Controlling Regioselectivity

To achieve N3 selectivity, one must manipulate the Hard-Soft Acid-Base (HSAB) principles.

-

The Nucleophile: The deprotonated quinazolinone anion resonates between the N3 (soft nucleophile) and the O4 (hard nucleophile).

-

The Electrophile: Soft electrophiles (alkyl halides, aryl boronic acids) favor the softer N3 center. Hard electrophiles (acyl chlorides, chloromethyl ethers) often result in kinetic O-alkylation.

-

The Cyclopropyl Factor: The electron-donating nature of the cyclopropyl group at C2 slightly increases the electron density of the pyrimidine ring, stabilizing the N3 anion. Crucially, the cyclopropyl ring is sensitive to strong Lewis acids and radical conditions; therefore, mild, base-mediated pathways are mandatory.

Visualizing the Selectivity Pathway

Figure 1: Mechanistic flow dictating N3 vs. O4 selectivity. Path A is the target workflow for this protocol.

Experimental Protocols

Method A: Base-Mediated N3-Alkylation (The "Gold Standard")

Best for: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles.

Why this works: The use of Cesium Carbonate (

Materials:

-

2-Cyclopropyl-1H-quinazolin-4-one (1.0 equiv)

-

Alkyl Halide (1.2 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add 2-cyclopropyl-1H-quinazolin-4-one and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add

in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may turn slightly yellow/orange, indicating anion formation. -

Addition: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent cyclopropyl ring opening or DMF decomposition.

-

Monitoring (Self-Validation): Check TLC (50% EtOAc/Hexane). The N-alkyl product is typically less polar (higher

) than the starting material but more polar than the O-alkyl byproduct (if formed). -

Workup: Pour mixture into ice-cold water (10x volume). The product often precipitates.

-

Purification: Recrystallization from EtOH or Flash Column Chromatography (0-40% EtOAc in Hexanes).

Method B: Chan-Lam Coupling (N3-Arylation)

Best for: Introducing aromatic or heteroaromatic rings directly at N3.

Why this works: Traditional Pd-catalyzed couplings (Buchwald-Hartwig) can be challenging with amide-like nitrogens. Copper-mediated oxidative coupling operates under milder conditions, preserving the cyclopropyl moiety.

Materials:

-

2-Cyclopropyl-1H-quinazolin-4-one (1.0 equiv)

-

Aryl Boronic Acid (2.0 equiv)

- (1.0 equiv) - Stoichiometric copper is preferred for speed.

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM) (0.1 M)

-

Molecular Sieves (4Å)

Step-by-Step Procedure:

-

Activation: In a flask open to air (or equipped with an

balloon), combine the quinazolinone, aryl boronic acid, -

Base Addition: Add pyridine slowly.

-

Reaction: Stir vigorously at RT for 24–48 hours. The reaction color typically changes from blue/green to a dark sludge.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

-

Purification: Concentrate filtrate and purify via silica gel chromatography.

Validation & Quality Control (The "Self-Validating" System)

To ensure the reaction occurred at N3 and not O4 , you must validate using NMR and IR. Do not rely solely on Mass Spec (isomers have identical mass).

Table 1: Diagnostic Spectral Signatures

| Feature | N3-Alkylated Product (Desired) | O4-Alkylated Product (Undesired) |

| 1H NMR (N-CH2) | δ 4.0 – 5.2 ppm (Upfield) | δ 5.4 – 5.8 ppm (Downfield) |

| 13C NMR (C=O) | ~160–162 ppm (Carbonyl retained) | ~166–170 ppm (Carbonyl character lost) |

| IR Spectroscopy | Strong band 1660–1680 cm⁻¹ (C=O) | C=O band absent ; new C=N/C-O bands |

| UV-Vis | Significant hypsochromic shift (blue shift) |

Critical Checkpoint:

-

The Benzyl Test: If using benzyl bromide, the benzylic protons (

) appear at ~5.2 ppm for N-alkylation. If you see a peak at ~5.6 ppm , you have significant O-alkylation.

Troubleshooting Guide

-

Problem: Low conversion in Method A.

-

Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

-

-

Problem: Significant O-alkylation observed.

-

Solution: Switch solvent to a less polar aprotic solvent like THF (if solubility permits) or use a softer counter-ion (LiH instead of Cs2CO3). Ensure the reaction temperature is kept low (<60°C).

-

-

Problem: Cyclopropyl ring opening (detected by NMR multiplets appearing as straight chains).

-

Solution: Check for acidic impurities in the alkyl halide. Pre-treat alkyl halide with basic alumina. Avoid radical initiators.

-

Reaction Workflow Diagram

Figure 2: Decision tree for selecting the optimal functionalization pathway.

References

-

Selectivity of N- vs O-Alkylation: Anton, V. K., et al. "N- and/or O-Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chem IJ, 2020. Link

-

Chan-Lam Coupling on Quinazolinones: Li, Y., et al. "Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan-Evans-Lam Coupling."[4][5] Org.[4][5][6][7][8] Lett., 2022.[4] Link

-

Biological Relevance (SARS-CoV-2): "Discovery of quinazolin-4-one-based non-covalent inhibitors targeting SARS-CoV-2 Mpro." Eur. J. Med. Chem., 2023.[5][9][10] Link

-

2-Cyclopropyl Quinazoline Synthesis: "Insilico Studies and Synthesis of New 2-Cyclopropyl Quinazoline Derivatives." Int. J. Sci. Res. & Tech., 2023.[5][6][9][10] Link

-

General Quinazolinone Review: "Synthesis of 2,3-disubstituted-Quinazolin-4-(3H)-ones." J. Chem. Pharm.[11] Res., 2010.[11] Link

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan-Evans-Lam Coupling/Annulation Cascades: Substrate Selective Synthesis of Dihydroquinazolin-4-ones and Polysubstituted Quinolines [organic-chemistry.org]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. Synthesis of quinazolinones via Cp*Co(iii)-catalyzed C–H functionalization of primary amides with oxadiazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

Advanced Catalytic Systems for the Synthesis of 2-Substituted Quinazolinones: A Comprehensive Technical Guide

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active alkaloids and FDA-approved therapeutics (e.g., methaqualone, raltitrexed). Traditionally, the synthesis of 2-substituted quinazolinones relied on the stoichiometric condensation of anthranilamides with aldehydes or acyl chlorides, followed by harsh oxidative conditions (e.g., KMnO₄, DDQ).